Cas no 65964-60-5 (2-(4-methylphenyl)imidazo[1,2-a]pyridine)

2-(4-Methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring an imidazopyridine core substituted with a 4-methylphenyl group. This structure confers notable chemical stability and versatility, making it valuable in pharmaceutical and materials research. Its fused aromatic system enhances π-conjugation, which is advantageous in optoelectronic applications. The methyl group at the para position improves solubility and modulates electronic properties, facilitating further functionalization. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in developing ligands for receptor targeting. Its well-defined reactivity profile and structural rigidity make it a reliable building block for complex molecular architectures in medicinal chemistry and advanced material design.
2-(4-methylphenyl)imidazo[1,2-a]pyridine structure
65964-60-5 structure
商品名:2-(4-methylphenyl)imidazo[1,2-a]pyridine
CAS番号:65964-60-5
MF:C14H12N2
メガワット:208.25848
MDL:MFCD00452508
CID:58413
PubChem ID:3051122

2-(4-methylphenyl)imidazo[1,2-a]pyridine 化学的及び物理的性質

名前と識別子

    • 2-(p-Tolyl)imidazo[1,2-a]pyridine
    • 2-p-Tolylimidazo[1,2-a]pyridine
    • 2-(4-methylphenyl)imidazo[1,2-a]pyridine
    • 2-p-Tolyl-imidazo[1,2-a]pyridine
    • F1018-1342
    • DTXSID50388865
    • SCHEMBL6388717
    • FT-0715718
    • MFCD00452508
    • SR-01000487591-1
    • 65964-60-5
    • CS-0195539
    • AKOS001076078
    • AG-205/03663004
    • Z55863142
    • SR-01000487591
    • ChemDiv3_002989
    • EN300-1221158
    • Oprea1_383251
    • AB06015
    • HMS1481H19
    • A867562
    • SY306057
    • EU-0010857
    • BBL022257
    • STK803200
    • DB-073682
    • MDL: MFCD00452508
    • インチ: InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
    • InChIKey: YKEDVZKOLMCTAQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

計算された属性

  • せいみつぶんしりょう: 208.10000
  • どういたいしつりょう: 208.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • PSA: 17.30000
  • LogP: 3.30970

2-(4-methylphenyl)imidazo[1,2-a]pyridine セキュリティ情報

2-(4-methylphenyl)imidazo[1,2-a]pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-methylphenyl)imidazo[1,2-a]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1018-1342-1g
2-(4-methylphenyl)imidazo[1,2-a]pyridine
65964-60-5 95%+
1g
$397.0 2023-09-07
Enamine
EN300-1221158-0.25g
2-(4-methylphenyl)imidazo[1,2-a]pyridine
65964-60-5 95.0%
0.25g
$162.0 2025-03-21
Life Chemicals
F1018-1342-0.5g
2-(4-methylphenyl)imidazo[1,2-a]pyridine
65964-60-5 95%+
0.5g
$275.0 2023-09-07
Alichem
A029187118-250mg
2-(p-Tolyl)imidazo[1,2-a]pyridine
65964-60-5 95%
250mg
$191.10 2023-09-01
Chemenu
CM151390-1g
2-p-Tolyl-imidazo[1,2-a]pyridine
65964-60-5 95%
1g
$404 2021-08-05
abcr
AB334734-500 mg
2-(p-Tolyl)imidazo[1,2-a]pyridine
65964-60-5
500 mg
€490.40 2023-07-19
abcr
AB334734-1 g
2-(p-Tolyl)imidazo[1,2-a]pyridine
65964-60-5
1 g
€666.90 2023-07-19
Enamine
EN300-1221158-0.05g
2-(4-methylphenyl)imidazo[1,2-a]pyridine
65964-60-5 95.0%
0.05g
$76.0 2025-03-21
Enamine
EN300-1221158-1000mg
2-(4-methylphenyl)imidazo[1,2-a]pyridine
65964-60-5 95.0%
1000mg
$414.0 2023-10-02
Alichem
A029187118-1g
2-(p-Tolyl)imidazo[1,2-a]pyridine
65964-60-5 95%
1g
$441.35 2023-09-01

2-(4-methylphenyl)imidazo[1,2-a]pyridine 関連文献

2-(4-methylphenyl)imidazo[1,2-a]pyridineに関する追加情報

Introduction to 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS No. 65964-60-5)

2-(4-methylphenyl)imidazo[1,2-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 65964-60-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both an imidazole and a pyridine ring in its molecular structure endows it with unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The imidozopyridine core of 2-(4-methylphenyl)imidazo[1,2-a]pyridine is particularly noteworthy due to its ability to interact with various biological targets. This compound has been studied for its potential role in modulating enzymatic and receptor-mediated pathways, which are critical in the treatment of various diseases. Recent advancements in computational chemistry and molecular modeling have further highlighted the structural features that contribute to its binding affinity and selectivity, paving the way for rational drug design.

In the context of modern pharmaceutical research, 2-(4-methylphenyl)imidazo[1,2-a]pyridine has been explored for its pharmacological properties. Studies have demonstrated its ability to inhibit certain kinases and other enzymes involved in cancer progression. The 4-methylphenyl substituent at the para position of the benzene ring enhances its solubility and bioavailability, which are crucial factors in drug formulation. Additionally, the compound's stability under various physiological conditions makes it a promising candidate for further investigation.

One of the most compelling aspects of 2-(4-methylphenyl)imidazo[1,2-a]pyridine is its potential in oncology research. Emerging data suggest that this compound can interfere with signaling pathways that are aberrantly activated in tumor cells. By targeting specific molecular mechanisms, it may offer a novel approach to cancer therapy. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders associated with these pathways.

The synthesis of 2-(4-methylphenyl)imidazo[1,2-a]pyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. The use of catalytic systems has also improved efficiency, reducing waste and energy consumption during production.

From a regulatory perspective, 2-(4-methylphenyl)imidazo[1,2-a]pyridine must undergo rigorous testing to demonstrate safety and efficacy before being considered for clinical use. Preclinical studies involving cell culture and animal models have provided preliminary evidence of its therapeutic potential. These studies often focus on assessing toxicity, pharmacokinetics, and interaction with biological targets. The results from these experiments are crucial for determining the feasibility of moving into human clinical trials.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the process of identifying promising candidates like 2-(4-methylphenyl)imidazo[1,2-a]pyridine. AI-driven platforms can predict binding affinities and metabolic stability with high accuracy, enabling researchers to prioritize compounds based on their potential success. This approach has significantly reduced the time and resources required for hit identification and optimization.

Another area where 2-(4-methylphenyl)imidazo[1,2-a]pyridine shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways, this compound may help mitigate symptoms associated with these conditions. Preliminary studies have indicated its ability to inhibit pro-inflammatory cytokines, offering a potential therapeutic strategy.

The role of imidozopyridines in medicinal chemistry extends beyond oncology and inflammation research. They have been explored for their antimicrobial properties as well. The structural complexity of these compounds allows them to interact with bacterial enzymes and cellular processes, potentially leading to new antibiotics or antifungal agents. This versatility underscores their importance as a chemical scaffold in drug development.

In conclusion, 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS No. 65964-60-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further research and development. As scientific understanding continues to evolve, imidozopyridines like this one will likely play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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